molecular formula C32H40N2O6 B13480510 (1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid

(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid

Cat. No.: B13480510
M. Wt: 548.7 g/mol
InChI Key: PPCFQXYULAHFDG-UHFFFAOYSA-N
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Description

(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclobutane ring, a piperidine moiety, and a fluorenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the cyclobutane ring, and the introduction of the piperidine and fluorenylmethoxycarbonyl groups. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)amino]cyclobutane-1-carboxylic acid: Lacks the fluorenylmethoxycarbonyl group.

    (1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid methyl ester: Contains a methyl ester instead of a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H40N2O6

Molecular Weight

548.7 g/mol

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C32H40N2O6/c1-20(21-13-15-33(16-14-21)30(37)40-32(2,3)4)34(23-17-22(18-23)29(35)36)31(38)39-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-12,20-23,28H,13-19H2,1-4H3,(H,35,36)

InChI Key

PPCFQXYULAHFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N(C2CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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